molecular formula C18H17N3O4 B5537006 (4-nitrophenyl)methyl N-[2-(1H-indol-3-yl)ethyl]carbamate

(4-nitrophenyl)methyl N-[2-(1H-indol-3-yl)ethyl]carbamate

Cat. No.: B5537006
M. Wt: 339.3 g/mol
InChI Key: YGFKKATUXMVCSZ-UHFFFAOYSA-N
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Description

(4-nitrophenyl)methyl N-[2-(1H-indol-3-yl)ethyl]carbamate is a complex organic compound that features both a nitrophenyl group and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-nitrophenyl)methyl N-[2-(1H-indol-3-yl)ethyl]carbamate typically involves the reaction of (4-nitrophenyl)methyl chloroformate with N-[2-(1H-indol-3-yl)ethyl]amine. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions are generally mild, with the reaction proceeding at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-nitrophenyl)methyl N-[2-(1H-indol-3-yl)ethyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

(4-nitrophenyl)methyl N-[2-(1H-indol-3-yl)ethyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-nitrophenyl)methyl N-[2-(1H-indol-3-yl)ethyl]carbamate is not fully understood. it is believed to interact with biological targets through its indole moiety, which is known to bind to various proteins and enzymes. The nitrophenyl group may also play a role in its activity by participating in redox reactions or forming covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its dual functional groups, which provide a versatile platform for various chemical reactions and potential biological activities.

Properties

IUPAC Name

(4-nitrophenyl)methyl N-[2-(1H-indol-3-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c22-18(25-12-13-5-7-15(8-6-13)21(23)24)19-10-9-14-11-20-17-4-2-1-3-16(14)17/h1-8,11,20H,9-10,12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFKKATUXMVCSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)OCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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